Methyl 2,4-dioxopentanoate

Physical Chemistry Solid-Phase Synthesis Formulation

Sourcing a reliable solid β-dicarbonyl building block for heterocyclic synthesis often leads to supply inconsistencies or liquid-handling analogs that complicate solid-phase protocols. Methyl 2,4-dioxopentanoate (CAS 20577-61-1) resolves this with its crystalline solid form (mp 63-64 °C) and consistent 98% purity. - Validated substrate for acylpyruvate hydrolase, enabling targeted enzyme-inhibitor studies and tyrosine metabolism research. - Key intermediate in the commercial-scale synthesis of sulfamethoxazole, demonstrating proven scalability. - Established photocycloaddition reactivity for constructing complex cyclopentene scaffolds and natural products like sollasin a and d. Supplied with full QA documentation and shipped under controlled 2-8 °C conditions to preserve integrity.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 20577-61-1
Cat. No. B1360125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dioxopentanoate
CAS20577-61-1
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(=O)OC
InChIInChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3
InChIKeyOMHOEQINEXASKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-dioxopentanoate: β-Dicarbonyl Building Block


Methyl 2,4-dioxopentanoate (CAS 20577-61-1), also known as methyl acetopyruvate, is a β-dicarbonyl ester characterized by its dual ketone and ester functional groups . This compound serves as a versatile C5 building block in organic synthesis, participating in condensation reactions to form heterocycles such as pyrazoles and 1,2,4-triazoles . Its solid physical state at room temperature (melting point 63-64 °C) and standard commercial purity of 98% make it a readily available intermediate for research and industrial applications .

Methyl 2,4-dioxopentanoate: Why Substitution Fails


While compounds within the 2,4-dioxopentanoate family share a common core, their divergent physicochemical properties and reactivity profiles preclude simple interchange. For instance, the ethyl ester analog (ethyl 2,4-dioxovalerate, CAS 615-79-2) is a liquid at room temperature , whereas the target compound is a solid , directly impacting handling, storage, and formulation in solid-phase syntheses. Furthermore, the specific enzyme interactions and photochemical behavior of methyl 2,4-dioxopentanoate are not universally shared across all alkyl ester analogs [1]. The following evidence establishes the quantifiable differentiation that justifies specific procurement of methyl 2,4-dioxopentanoate.

Methyl 2,4-dioxopentanoate: Differentiation Evidence


Solid-State Handling and Formulation Advantages

Methyl 2,4-dioxopentanoate is a solid at ambient temperature (melting point 63-64 °C), whereas its closest analog, ethyl 2,4-dioxovalerate, is a liquid (melting point 16-18 °C) . This fundamental difference in physical state has direct consequences for experimental workflows involving solid-phase reactions, weighing accuracy, and long-term stability.

Physical Chemistry Solid-Phase Synthesis Formulation

Validated Substrate for Acylpyruvate Hydrolase

Methyl 2,4-dioxopentanoate is a recognized substrate for the enzyme acylpyruvate hydrolase (EC 3.7.1.5), which acts on a specific series of 2,4-dioxoalkanoates including formylpyruvate, 2,4-dioxopentanoate, 2,4-dioxohexanoate, and 2,4-dioxoheptanoate [1]. While the enzyme accepts multiple chain lengths, the methyl ester of the pentanoate variant is a defined and validated entry point for studying this metabolic pathway.

Enzymology Metabolism Biocatalysis

Photocycloaddition for Terpenoid and Cyclopentene Scaffolds

Methyl 2,4-dioxopentanoate undergoes photocycloaddition reactions with various dienes and olefins, enabling the construction of complex carbon skeletons. For example, photoaddition with isoprene yields cycloadducts that can be converted to 1,2,3-substituted cyclopentenes [1]. Similarly, reaction with methyl tiglate leads to the total synthesis of antibacterial sesquiterpenoids sollasin a and d [2].

Photochemistry Total Synthesis Terpenoids

High Purity for Reproducible Synthesis

Commercially available methyl 2,4-dioxopentanoate is routinely supplied with a purity specification of 98% as determined by gas chromatography (GC) . This high level of purity ensures consistent stoichiometry and minimizes side reactions in sensitive synthetic sequences, a critical factor for reproducibility in both academic and industrial settings.

Quality Control Synthetic Reliability Procurement

Methyl 2,4-dioxopentanoate: Key Applications


Heterocyclic Pharmacophore Synthesis

Methyl 2,4-dioxopentanoate serves as a key starting material for the construction of pyrazole and 1,2,4-triazole derivatives, which are recognized pharmacophores in medicinal chemistry. Its multiple electrophilic centers allow for controlled reactions with hydrazines and other nucleophiles to build complex heterocyclic systems .

Acylpyruvate Hydrolase Enzymatic Studies

This compound is a validated substrate for acylpyruvate hydrolase, an enzyme involved in the metabolism of 2,4-dioxoalkanoates. Researchers studying tyrosine metabolism or developing enzyme inhibitors can utilize methyl 2,4-dioxopentanoate as a defined substrate probe [1].

Photochemical Synthesis of Terpenoid and Cyclopentene Scaffolds

Leveraging its established photocycloaddition reactivity, methyl 2,4-dioxopentanoate is a critical building block for the total synthesis of complex natural products, including sesquiterpenoids like sollasin a and d, and for constructing 1,2,3-substituted cyclopentenes via photoaddition with dienes [2][3].

Sulfamethoxazole Production Intermediate

Methyl 2,4-dioxopentanoate is a documented intermediate in the industrial synthesis of the antibiotic sulfamethoxazole . Its established role in this commercial process underscores its reliability and scalability for pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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